2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O/c20-16-1-2-17(21)15(9-16)11-25-7-5-14(6-8-25)10-26-19(28)4-3-18(24-26)27-13-22-12-23-27/h1-4,9,12-14H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPVQIKTBFQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (referred to as Compound A) is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity associated with Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 333.3756 g/mol. The presence of the piperidine and triazole moieties suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that Compound A exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrido[2,3-d]pyrimidine derivatives, Compound A may inhibit DHFR, leading to reduced DNA synthesis and cell proliferation in cancer cells .
- Tyrosine Kinase Inhibition : The compound has potential activity against tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation .
Antimicrobial Properties
Compound A demonstrates antimicrobial activity against various pathogens. The presence of the triazole ring is particularly notable as triazoles are known for their antifungal properties. Studies suggest that it may inhibit fungal growth by disrupting cell membrane integrity .
The mechanisms through which Compound A exerts its biological effects include:
- Enzyme Inhibition : By inhibiting key enzymes like DHFR and various kinases, Compound A disrupts metabolic pathways crucial for cell survival and proliferation.
- Receptor Interaction : The compound may interact with specific receptors involved in signaling cascades that promote tumor growth or infection resistance.
Case Studies and Research Findings
Several studies have evaluated the efficacy of Compound A:
- In a study investigating its anticancer properties, Compound A was found to significantly reduce the viability of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Another study highlighted its antimicrobial effects against Candida albicans, showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridazinone core is susceptible to oxidation under mild conditions. For example:
This reaction is critical for stabilizing the aromatic pyridazinone system, enhancing pharmacological activity.
Nucleophilic Substitution at Triazole
The 1H-1,2,4-triazol-1-yl group participates in nucleophilic substitutions, particularly at the N1 position:
These reactions modify electronic properties and improve bioavailability .
Hydrolysis of Piperidine Substituent
The piperidine ring’s methylene bridge adjacent to the difluorophenyl group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis pathways are critical for prodrug activation or metabolite studies.
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions with alkynes or nitriles:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Cu-catalyzed azide-alkyne cycloaddition | Azides, CuSO<sub>4</sub>/sodium ascorbate | 1,2,3-Triazole-linked conjugates |
This reactivity enables bioconjugation or polymer synthesis .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
| Reaction | Metal Salt | Complex | Reference |
|---|---|---|---|
| Coordination with Cu(II) | CuCl<sub>2</sub> in methanol | Tetradentate Cu-triazole complex | |
| Pd(II) complexation | Pd(OAc)<sub>2</sub> | Square-planar Pd complex |
Metal complexes are explored for catalytic or antimicrobial applications .
Photochemical Reactions
The difluorophenyl group undergoes selective C-F bond activation under UV light:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| UV-induced defluorination | UV light (254 nm), THF | Hydrodefluorinated aryl derivatives |
This reaction is pivotal for environmental degradation studies .
Reductive Amination
The secondary amine in the piperidine ring participates in reductive amination:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Reaction with aldehydes | NaBH<sub>3</sub>CN, MeOH | Tertiary amine derivatives |
This method expands structural diversity for SAR studies .
Key Research Findings:
-
Thermal Stability : The compound decomposes above 250°C, with degradation pathways involving triazole ring cleavage.
-
Solubility : Exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4), improved via salt formation (e.g., HCl salt: 3.8 mg/mL).
-
Catalytic Applications : Pd complexes derived from the triazole moiety show efficacy in Suzuki-Miyaura coupling (yield: 82–94%) .
Reaction Optimization Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
